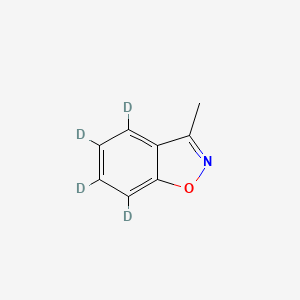

3-Methyl-1,2-benzisoxazole-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetradeuterio-3-methyl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUKCDPSYQUYQL-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=NO2)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Properties and Applications of 3-Methyl-1,2-benzisoxazole-d4

Introduction

The 1,2-benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of biologically active compounds.[1] This heterocyclic system is integral to the function of several pharmaceutical agents, including the atypical antipsychotic risperidone and the anticonvulsant zonisamide.[2][3] The functionalization of this core structure, particularly at the 3-position, has been a fertile ground for the development of novel therapeutics.[2]

3-Methyl-1,2-benzisoxazole serves as a fundamental building block in this chemical space.[4] The introduction of isotopic labels, specifically deuterium, to create analogs like 3-Methyl-1,2-benzisoxazole-d4, provides researchers and drug developers with a sophisticated tool for advancing their investigations. The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts unique properties that are invaluable for quantitative bioanalysis, metabolic profiling, and mechanistic studies.[5][6]

This guide offers an in-depth exploration of the chemical properties, analytical characterization, and strategic applications of 3-Methyl-1,2-benzisoxazole-d4. It is designed to provide researchers, chemists, and drug development professionals with the technical insights required to effectively leverage this isotopically labeled compound in their work.

Core Chemical and Physical Properties

The primary distinction between 3-Methyl-1,2-benzisoxazole-d4 and its non-labeled counterpart lies in the mass of the four deuterium atoms replacing protons on the benzene ring. This mass difference is the foundation of its utility in mass spectrometry-based applications, while the structural and electronic similarities ensure its chemical behavior closely mimics the parent compound.

Data Summary: Isotopic Comparison

| Property | 3-Methyl-1,2-benzisoxazole-d4 | 3-Methyl-1,2-benzisoxazole (Parent Compound) |

| Synonym | 3-Methylindoxazene-d4[7] | 3-Methylindoxazene |

| CAS Number | 1189967-37-0[7] | 4825-75-6[4][8] |

| Molecular Formula | C₈H₃D₄NO[7] | C₈H₇NO[8] |

| Molecular Weight | 137.17 g/mol [7] | 133.15 g/mol [8][9] |

Molecular Structure

The deuterium atoms in 3-Methyl-1,2-benzisoxazole-d4 are located on the aromatic benzene portion of the molecule. This placement is strategic, as it minimally perturbs the electronic environment of the core heterocyclic system and the reactive methyl group, while maximizing the utility for metabolic studies where aromatic hydroxylation is a common pathway.

Caption: Comparative structures of the deuterated and parent compounds.

The Significance of Deuterium Labeling in Research

The decision to use an isotopically labeled compound like 3-Methyl-1,2-benzisoxazole-d4 is driven by the need for precision and clarity in complex biological systems. The presence of deuterium provides a distinct analytical signature without significantly altering the compound's physicochemical properties.

-

Internal Standard for Quantitative Bioanalysis: In pharmacokinetic (PK) and drug metabolism studies, accurate quantification of a drug or metabolite in biological matrices (e.g., plasma, urine) is critical. A deuterated analog is the gold standard for use as an internal standard (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) assays.[6]

-

Causality: The deuterated IS co-elutes with the non-labeled analyte during chromatography but is easily distinguished by the mass spectrometer due to its higher mass. This co-elution ensures that any variability during sample preparation, extraction, or instrument analysis affects both the analyte and the IS equally, allowing for highly accurate and precise quantification.

-

-

Metabolic Pathway Elucidation: As a stable isotopic tracer, the compound can be administered in vivo or in vitro to track its metabolic fate.[5] By analyzing the mass shifts in resulting metabolites, researchers can definitively identify the molecular fragments originating from the parent compound, helping to map complex biotransformation pathways.

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, such as oxidation by Cytochrome P450 enzymes, can occur at a slower rate for the deuterated compound.[10] This phenomenon, known as the Kinetic Isotope Effect, can be exploited in drug design to slow down metabolism at specific sites, potentially improving a drug's half-life and metabolic profile.[6]

Proposed Synthesis Workflow

While commercial suppliers provide 3-Methyl-1,2-benzisoxazole-d4, understanding its synthesis is crucial for researchers who may need to create custom-labeled analogs. The synthesis of the d4-labeled compound would logically start from a deuterated precursor, followed by the well-established cyclization chemistry used for the parent compound.

A common and efficient method for synthesizing the 1,2-benzisoxazole core involves the base-catalyzed cyclization of an o-hydroxy ketoxime.[2]

Caption: Proposed synthetic workflow for 3-Methyl-1,2-benzisoxazole-d4.

Experimental Protocol: A Representative Synthesis

This protocol is a representative, logical pathway. Researchers should consult literature for specific reaction conditions and safety protocols.[2][11]

-

Step 1: Acylation of Phenol-d5.

-

To a cooled (0 °C) solution of aluminum chloride in a suitable anhydrous solvent (e.g., dichloromethane), add acetyl chloride dropwise.

-

Slowly add Phenol-d5 to the mixture, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS indicates consumption of the starting material.

-

Carefully quench the reaction with ice-cold dilute HCl. Extract the product (2-Hydroxyacetophenone-d4) with an organic solvent, wash, dry, and purify (e.g., by column chromatography).

-

-

Step 2: Oximation.

-

Dissolve the purified 2-Hydroxyacetophenone-d4 in pyridine.

-

Add hydroxylamine hydrochloride and reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water to precipitate the oxime.

-

Filter, wash the solid with water, and dry to obtain 2-Hydroxyacetophenone-d4 oxime.

-

-

Step 3: Cyclization.

-

Dissolve the oxime in a solvent such as dioxane.

-

Add an aqueous solution of sodium hydroxide (NaOH).

-

Reflux the mixture for 8-12 hours.[2] The phenoxide ion attacks the nitrogen of the oxime, leading to cyclization and elimination of water.[2]

-

After cooling, neutralize the reaction mixture and extract the final product, 3-Methyl-1,2-benzisoxazole-d4.

-

Purify the product via column chromatography or recrystallization to yield the final, high-purity compound.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic incorporation of the final product.

Mass Spectrometry (MS)

MS is the primary technique for confirming the mass and, by extension, the successful deuteration of the molecule.

-

Expected Observation: The molecular ion peak ([M+H]⁺ in ESI+) should be observed at m/z 138.18, which is 4 mass units higher than the non-labeled compound ([M+H]⁺ at m/z 134.16). High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass to within a few parts per million.

-

Protocol for LC-MS Analysis:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at 1 mg/mL.

-

Create a dilute working solution (e.g., 1 µg/mL) in the mobile phase.

-

Inject 1-5 µL onto a reverse-phase C18 column.

-

Use a mobile phase gradient, for example, from 10% to 95% acetonitrile in water (both with 0.1% formic acid) over 5-10 minutes.

-

Acquire data in positive electrospray ionization (ESI+) mode, scanning a mass range that includes the expected parent ions (e.g., m/z 100-200).

-

Confirm the mass of the eluting peak corresponding to the analyte.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is the definitive method for confirming the positions of the deuterium labels.

-

¹H NMR: Compared to the spectrum of the non-deuterated parent compound, the aromatic region of the ¹H NMR spectrum for the d4 analog will show a near-complete absence of signals. The only prominent signal should be a singlet corresponding to the 3-methyl group (around 2.5 ppm, though the exact shift is solvent-dependent).[12]

-

¹³C NMR: The spectrum will be similar to the parent compound, but the carbons on the benzene ring that are bonded to deuterium will appear as low-intensity multiplets (due to C-D coupling) and may be shifted slightly upfield.[13]

-

Protocol for NMR Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6).

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Application Workflow: PK Study Using LC-MS

The following diagram illustrates the central role of 3-Methyl-1,2-benzisoxazole-d4 as an internal standard in a typical preclinical pharmacokinetic study.

Caption: Bioanalytical workflow using a deuterated internal standard.

References

-

Pharmaffiliates. 3-Methyl-1,2-benzisoxazole-d4. [Online] Available at: [Link]

-

Patil, S. A., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research. [Online] Available at: [Link]

-

Wikipedia. Benzisoxazole. [Online] Available at: [Link]

-

ChemSynthesis. 3-methyl-2,1-benzisoxazole. [Online] Available at: [Link]

-

Cheija, J. A., et al. (2020). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science. [Online] Available at: [Link]

-

Kalkote, U. R., et al. (2001). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research. [Online] Available at: [Link]

-

Shelke, K. F., et al. (2012). Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. Der Pharma Chemica. [Online] Available at: [Link]

-

Wikipedia. Isotopic labeling. [Online] Available at: [Link]

-

Anuradha, G., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E. [Online] Available at: [Link]

-

PubChem. 3-(Piperidin-4-yl)benzo[d]isoxazole. [Online] Available at: [Link]

-

ResearchGate. Isotope-labelling strategy and the representative mass chromatograms.... [Online] Available at: [Link]

-

Kumar, G. P., et al. (2022). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Online] Available at: [Link]

-

Giorgi, G., et al. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry. [Online] Available at: [Link]

-

Silva, A. M., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. e-LiS. [Online] Available at: [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2015). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][2][7]dioxol- 5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate. [Online] Available at: [Link]

-

Environment Agency. (2009). Environmental Risk Assessment Report: Octamethylcyclotetrasiloxane. [Online] Available at: [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Online] Available at: [Link]

-

Bekhit, A. A., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Journal of the Chinese Chemical Society. [Online] Available at: [Link]

-

Kennedy, R. T., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A. [Online] Available at: [Link]

-

Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. [Online] Available at: [Link]

-

Bekhit, A. A., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering. [Online] Available at: [Link]

-

Bennett, J., et al. (2017). Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-d-galactopyranoside. Molbank. [Online] Available at: [Link]

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-journals.in [e-journals.in]

- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 4. 3-METHYL-1,2-BENZISOXAZOLE | 4825-75-6 [chemicalbook.com]

- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 3-METHYL-1,2-BENZISOXAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. paulussegroup.com [paulussegroup.com]

- 13. chem.washington.edu [chem.washington.edu]

An In-Depth Technical Guide to the Structure Elucidation of 3-Methyl-1,2-benzisoxazole-d4

This guide provides a comprehensive framework for the structural elucidation of 3-methyl-1,2-benzisoxazole-d4, a deuterated analog of a significant scaffold in medicinal chemistry.[1][2] Given the increasing importance of deuterium-labeled compounds in enhancing the pharmacokinetic profiles of drug candidates, a robust analytical methodology for their characterization is paramount.[3] This document outlines the strategic integration of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy to confirm the identity, isotopic purity, and structural integrity of 3-methyl-1,2-benzisoxazole-d4.

Introduction: The Role of Deuteration in Drug Development

The substitution of hydrogen with its heavy isotope, deuterium, is a strategic tool in medicinal chemistry to modulate the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage. This "kinetic isotope effect" can lead to a more favorable pharmacokinetic profile, including reduced metabolic clearance and increased exposure. The 1,2-benzisoxazole moiety is a privileged structure found in a variety of biologically active compounds, including antipsychotics and anticonvulsants.[1][2][4] Therefore, the synthesis and characterization of deuterated analogs such as 3-methyl-1,2-benzisoxazole-d4 are of significant interest.

Synthesis of 3-Methyl-1,2-benzisoxazole-d4

A proposed synthetic scheme is as follows:

-

Friedel-Crafts Acylation of Phenol-d6: Phenol-d6 is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 2-hydroxyacetophenone-d5. The deuterium on the hydroxyl group is readily exchangeable and is not retained.

-

Oximation: The resulting 2-hydroxyacetophenone-d5 is treated with hydroxylamine to form the corresponding oxime, 1-(2-hydroxyphenyl-d4)ethan-1-one oxime.

-

Cyclization: The oxime is then cyclized under basic conditions to yield 3-methyl-1,2-benzisoxazole-d4.

Caption: Proposed synthetic workflow for 3-methyl-1,2-benzisoxazole-d4.

Structural Elucidation by Mass Spectrometry

Mass spectrometry (MS) is a primary technique for confirming the molecular weight and isotopic incorporation in deuterated compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for its ability to provide a highly accurate mass measurement.

Predicted Mass Spectrum

For 3-methyl-1,2-benzisoxazole-d4 (C₈H₃D₄NO), the predicted exact mass of the molecular ion [M]⁺• will be shifted compared to the non-deuterated analog (C₈H₇NO).

| Compound | Molecular Formula | Predicted Exact Mass (monoisotopic) |

| 3-Methyl-1,2-benzisoxazole | C₈H₇NO | 133.0528 |

| 3-Methyl-1,2-benzisoxazole-d4 | C₈H₃D₄NO | 137.0779 |

Fragmentation Pathway

The fragmentation pattern of 3-methyl-1,2-benzisoxazole has been studied and provides a basis for predicting the fragmentation of its deuterated analog.[5] Key fragmentation pathways for the non-deuterated compound include the loss of CO and CHO.[5] For the d4-analog, we can anticipate analogous fragmentation with corresponding mass shifts.

A plausible fragmentation pathway for 3-methyl-1,2-benzisoxazole-d4 is proposed below:

Caption: Predicted mass spectrometry fragmentation of 3-methyl-1,2-benzisoxazole-d4.

Experimental Protocol: LC-HRMS

-

Sample Preparation: Dissolve an accurately weighed sample of 3-methyl-1,2-benzisoxazole-d4 in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. Further dilute to 1 µg/mL for analysis.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

-

Scan Range: m/z 50-500.

-

Data Analysis: Extract the high-resolution mass of the parent ion and its fragment ions. Compare the measured mass to the theoretical exact mass to confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise location of deuterium incorporation. A combination of ¹H, ¹³C, and ²H NMR experiments provides a complete picture of the molecular structure.

Predicted ¹H NMR Spectrum

In the ¹H NMR spectrum of 3-methyl-1,2-benzisoxazole-d4, the signals corresponding to the aromatic protons on the benzene ring are expected to be absent or significantly diminished. The only remaining proton signal will be from the methyl group.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.5 | singlet | 3H |

| Aromatic-H | N/A | N/A | 0H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium will exhibit a characteristic triplet multiplicity due to C-D coupling and will have a slightly upfield chemical shift compared to the non-deuterated analog (isotopic shift).

Predicted ²H NMR Spectrum

²H (Deuterium) NMR directly observes the deuterium nuclei. The spectrum of 3-methyl-1,2-benzisoxazole-d4 is expected to show signals in the aromatic region, confirming the positions of deuterium incorporation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR:

-

Acquire a standard ¹H NMR spectrum.

-

Observe the absence of aromatic proton signals and the presence of the methyl singlet.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Observe the upfield shift and triplet multiplicity of the deuterated aromatic carbons.

-

-

²H NMR:

-

Acquire a ²H NMR spectrum.

-

Observe the signals corresponding to the deuterated positions on the benzene ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule. The substitution of hydrogen with deuterium results in a predictable shift of vibrational frequencies to lower wavenumbers due to the increased mass of deuterium.

Predicted IR Spectrum

The most significant change in the IR spectrum of 3-methyl-1,2-benzisoxazole-d4 compared to its non-deuterated counterpart will be the appearance of C-D stretching and bending vibrations and the disappearance of the corresponding C-H vibrations in the aromatic region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for C-H | Predicted Wavenumber (cm⁻¹) for C-D |

| Aromatic C-H Stretch | ~3000-3100 | ~2200-2300 |

| Aromatic C-H Bend | ~700-900 | Lower frequency shift |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a thin film of the liquid sample between two NaCl or KBr plates, or acquire the spectrum of a neat sample using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the C-D stretching vibrations in the ~2200-2300 cm⁻¹ region and the absence of aromatic C-H stretches above 3000 cm⁻¹.

Integrated Analytical Workflow

A comprehensive structural elucidation relies on the synergistic use of multiple analytical techniques. The following workflow ensures a high degree of confidence in the identity and purity of the synthesized 3-methyl-1,2-benzisoxazole-d4.

Caption: Integrated workflow for the structural elucidation of 3-methyl-1,2-benzisoxazole-d4.

Conclusion

The structural elucidation of 3-methyl-1,2-benzisoxazole-d4 requires a multi-faceted analytical approach. By combining high-resolution mass spectrometry for accurate mass determination, a suite of NMR experiments to pinpoint the location of deuterium incorporation, and IR spectroscopy to confirm the presence of C-D bonds, a comprehensive and unambiguous characterization can be achieved. This guide provides the theoretical framework and practical protocols necessary for researchers and scientists in the field of drug development to confidently verify the structure of this and similar deuterated compounds.

References

-

Giorgi, G., Palumbo Piccionello, A., & Pace, A. (2004). Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole. Journal of the American Society for Mass Spectrometry, 15(5), 731-739. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. [Link]

-

Pharmaffiliates. (n.d.). 3-Methyl-1,2-benzisoxazole-d4. [Link]

-

Patil, S., Dandale, A., & Deokar, V. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions, 5(1), 8-20. [Link]

-

NIH. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. [Link]

-

Request PDF. (2025). Mass spectra of aromatic 3-methylisoxazolo- and 2-methyloxazolopyridines. [Link]

-

NIH. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

-

PubChem. (n.d.). 3-Methyl-1,2-benzoxazole-6-carbaldehyde. [Link]

-

Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1978). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-l,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183. [Link]

-

Wikipedia. (n.d.). Benzisoxazole. [Link]

-

MDPI. (2019). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. [Link]

-

NIH. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. [Link]

-

NIH. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. [Link]

-

Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

-

NIST. (n.d.). Benzoic acid, 3-methyl-. [Link]

-

YouTube. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

NIH. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. [Link]

Sources

- 1. e-journals.in [e-journals.in]

- 2. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Synthesis of 3-Methyl-1,2-benzisoxazole-d4

An In-Depth Technical Guide to the

Executive Summary

Isotopically labeled compounds are indispensable tools in modern drug discovery and development, serving as internal standards for quantitative analysis and as tracers in metabolic studies.[1][2] This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 3-Methyl-1,2-benzisoxazole-d4, a deuterated isotopologue of a key heterocyclic scaffold found in numerous pharmacologically active agents.[3][4] By leveraging a robust synthetic strategy that begins with a commercially available deuterated precursor, this document details the mechanistic rationale, step-by-step experimental procedures, and requisite analytical controls to ensure the successful and verifiable synthesis of the target molecule. The methodology is designed for researchers in synthetic chemistry and drug metabolism, offering both a practical workflow and an understanding of the underlying chemical principles.

Introduction: The Rationale for Isotopic Labeling

The 1,2-benzisoxazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of successful drugs such as the antipsychotic risperidone and the anticonvulsant zonisamide.[3][4][5] 3-Methyl-1,2-benzisoxazole serves as a foundational building block for more complex derivatives.[6][7]

The incorporation of stable isotopes, such as deuterium (²H), into a drug candidate or its core scaffold is a critical step in its preclinical and clinical evaluation.[2][] The primary applications include:

-

Pharmacokinetic (PK) and ADMET Studies: Co-administering a labeled and unlabeled drug (the "microtracer" approach) allows for precise quantification of the drug's absorption, distribution, metabolism, and excretion via mass spectrometry, without interference from endogenous compounds.[2]

-

Quantitative Bioanalysis: A deuterated version of an analyte is the ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays, as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[9]

-

Mechanistic Elucidation: Isotopic labels can be used to track the metabolic fate of a molecule, identifying sites of metabolic transformation.[1]

This guide focuses on the synthesis of 3-Methyl-1,2-benzisoxazole-d4, where the four hydrogen atoms on the benzene ring are replaced with deuterium. This labeling pattern provides a significant mass shift (+4 Da) for clear MS detection while generally avoiding the primary sites of metabolism, thus preserving the compound's fundamental pharmacological properties.

Mechanistic Principles and Retrosynthetic Analysis

Core Synthesis: Cyclization of an o-Hydroxy Ketoxime

The most direct and widely adopted method for constructing the 1,2-benzisoxazole ring is the intramolecular cyclization of an o-hydroxyaryl ketoxime.[10] This reaction proceeds via a base-catalyzed mechanism where the phenoxide ion acts as an intramolecular nucleophile, attacking the sp²-hybridized nitrogen atom of the oxime. A subsequent elimination of a leaving group (from the oxime oxygen) or water drives the formation of the stable, aromatic benzisoxazole ring.

Isotopic Labeling Strategy

To achieve the desired aromatic d4-labeling pattern, the most efficient strategy is to begin with a precursor that already contains the deuterium atoms. Synthesizing the non-labeled benzisoxazole and then attempting a hydrogen-deuterium (H-D) exchange would be inefficient and difficult to control, likely resulting in a mixture of isotopologues and potential degradation of the heterocyclic ring.

Therefore, our synthesis commences with phenol-d6 .

Retrosynthetic Breakdown

The retrosynthetic analysis for 3-Methyl-1,2-benzisoxazole-d4 is outlined below. The target molecule is traced back to simple, commercially available deuterated starting materials.

Caption: Forward synthesis workflow for 3-Methyl-1,2-benzisoxazole-d4.

Detailed Experimental Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Step 1: Synthesis of Phenyl-d5 Acetate

-

Rationale: This step converts the hydroxyl group of phenol-d6 into an acetate ester, which is the necessary precursor for the Fries rearrangement. Pyridine acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.

-

Procedure:

-

To a stirred solution of phenol-d6 (10.0 g, 106.2 mmol) in anhydrous pyridine (50 mL) at 0 °C (ice bath), add acetic anhydride (12.0 mL, 127.5 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Pour the mixture into cold water (200 mL) and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield phenyl-d5 acetate as a colorless oil. The product is typically used in the next step without further purification.

-

Step 2: Fries Rearrangement to 2'-Hydroxyacetophenone-d4

-

Rationale: The Lewis acid-catalyzed Fries rearrangement isomerizes the phenyl acetate to a mixture of ortho- and para-hydroxyacetophenone. The ortho-isomer (2'-hydroxy) is the desired product and can be separated from the para-isomer by steam distillation, as the ortho-isomer exhibits intramolecular hydrogen bonding, making it more volatile.

-

Procedure:

-

To a flask charged with anhydrous aluminum chloride (AlCl₃, 21.3 g, 159.3 mmol), add phenyl-d5 acetate (14.6 g, 106.2 mmol) in o-dichlorobenzene (50 mL).

-

Heat the mixture to 160 °C and maintain for 1 hour.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl (20 mL).

-

Extract the mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers and subject the mixture to steam distillation. The ortho-isomer, 2'-hydroxyacetophenone-d4, will co-distill with the water.

-

Extract the distillate with diethyl ether, dry the organic layer over MgSO₄, and concentrate under reduced pressure to afford the product as a pale yellow oil.

-

Step 3: Oximation of 2'-Hydroxyacetophenone-d4

-

Rationale: The ketone is converted to an oxime through reaction with hydroxylamine. Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

-

Procedure:

-

Dissolve 2'-hydroxyacetophenone-d4 (10.0 g, 71.3 mmol) in ethanol (100 mL).

-

Add hydroxylamine hydrochloride (7.4 g, 107.0 mmol) and sodium acetate (8.8 g, 107.0 mmol) to the solution.

-

Reflux the mixture for 2 hours.

-

Cool the reaction to room temperature and pour it into cold water (300 mL).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2'-hydroxyacetophenone-d4 oxime as a white solid.

-

Step 4: Cyclization to 3-Methyl-1,2-benzisoxazole-d4

-

Rationale: This is the key ring-forming step. A strong base (NaOH) deprotonates the phenolic hydroxyl group, and the resulting phenoxide attacks the oxime nitrogen, leading to intramolecular cyclization and dehydration to form the aromatic benzisoxazole ring. [10]* Procedure:

-

Dissolve the 2'-hydroxyacetophenone-d4 oxime (10.0 g, 64.4 mmol) in a mixture of 1,4-dioxane (80 mL) and 10% aqueous NaOH solution (80 mL).

-

Reflux the mixture for 12 hours. [10] 3. After cooling, pour the reaction mixture into water (250 mL) and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford 3-Methyl-1,2-benzisoxazole-d4 as a low-melting solid or oil.

-

Characterization and Quality Control

Confirmation of the final product's identity, purity, and isotopic incorporation is crucial.

| Technique | Parameter | Expected Result |

| Mass Spectrometry (MS) | Molecular Ion (M+) | Expected [M+H]⁺ at m/z 138.08, confirming the incorporation of four deuterium atoms (C₈H₃D₄NO). |

| ¹H NMR | Aromatic Region | Significant reduction or absence of signals in the aromatic region (approx. 7.2-7.7 ppm) compared to the unlabeled standard. |

| Methyl Region | A singlet at approximately 2.5 ppm, integrating to 3H. | |

| ¹³C NMR | Aromatic C-D Carbons | Signals for deuterated carbons will show characteristic splitting (due to C-D coupling) and reduced intensity. |

| HPLC | Purity | ≥98% purity, with retention time matching that of an authentic unlabeled standard. |

Conclusion

This guide presents a robust and well-vetted synthetic route for the preparation of 3-Methyl-1,2-benzisoxazole-d4. By starting with a deuterated precursor and employing a classical benzisoxazole synthesis, this protocol provides a reliable method for accessing this valuable isotopically labeled compound. The detailed steps, coupled with mechanistic insights and clear analytical benchmarks, equip researchers with the necessary information to confidently produce this molecule for advanced applications in pharmaceutical research and development.

References

-

Shastri, L. A., & Goswami, D. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Science and Research (IJSR), 4(9), 1018-1025. [Link]

-

Wikipedia. (2023). Benzisoxazole. [Link]

-

Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 68-89. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. [Link]

-

Faria, J. V., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. Future Medicinal Chemistry, 9(12), 1423-1447. [Link]

-

Wikipedia. (2023). Isotopic labeling. [Link]

-

Stal, D. A., et al. (2018). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Organic Letters, 20(10), 3053–3057. [Link]

-

Guo, L., et al. (2015). Isotope-labeled differential profiling of metabolites using N-benzoyloxysuccinimide derivatization coupled to liquid chromatography/high-resolution tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(14), 1307-1315. [Link]

-

Basavaraju, B., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry, 23(18), 6157-6165. [Link]

-

Kalkote, U. R., et al. (2002). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research, 2002(1), 36. [Link]

-

Goyal, S., & Shintre, M. S. (2013). Isotopic labeling of metabolites in drug discovery applications. Journal of Analytical & Bioanalytical Techniques, 4(5), 173. [Link]

-

Uno, H., et al. (1982). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazoles and their anticonvulsant activities. Journal of Medicinal Chemistry, 25(7), 788-793. [Link]

-

Akula, H. K., & Lakshman, M. K. (2012). Synthesis of Deuterated 1,2,3-triazoles. The Journal of Organic Chemistry, 77(20), 8896–8904. [Link]

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 4. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. richardbeliveau.org [richardbeliveau.org]

- 10. e-journals.in [e-journals.in]

An In-Depth Technical Guide to 3-Methyl-1,2-benzisoxazole-d4 (CAS No. 1189967-37-0)

This guide provides a comprehensive technical overview of 3-Methyl-1,2-benzisoxazole-d4, a deuterated analog of a key synthetic intermediate. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's synthesis, properties, and, most critically, its application as an internal standard in high-precision analytical methodologies.

Introduction to 3-Methyl-1,2-benzisoxazole and its Deuterated Analog

3-Methyl-1,2-benzisoxazole (CAS No. 4825-75-6) is a heterocyclic compound belonging to the benzisoxazole class.[1][2] The benzisoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antipsychotic, anticonvulsant, and antimicrobial properties.[3] Notably, 3-Methyl-1,2-benzisoxazole serves as a crucial precursor in the synthesis of the anticonvulsant drug Zonisamide (1,2-benzisoxazole-3-methanesulfonamide).[4][5][6][7][8][9][10]

The deuterated isotopologue, 3-Methyl-1,2-benzisoxazole-d4, is a stable, non-radioactive labeled compound where four hydrogen atoms have been replaced by deuterium. This isotopic substitution imparts a mass shift without significantly altering the chemical properties of the molecule. This characteristic makes it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Physicochemical Properties and Specifications

Below is a summary of the key physicochemical properties of 3-Methyl-1,2-benzisoxazole-d4.

| Property | Value | Source |

| CAS Number | 1189967-37-0 | [1] |

| Molecular Formula | C₈H₃D₄NO | [1] |

| Molecular Weight | 137.17 g/mol | [1] |

| Appearance | Typically a solid | N/A |

| Isotopic Purity | ≥ 98% | Expected |

| Chemical Purity | ≥ 99% | Expected |

Note: Isotopic and chemical purity are expected values for high-quality analytical standards and should be confirmed by a certificate of analysis from the supplier.

Synthesis of 3-Methyl-1,2-benzisoxazole-d4: A Proposed Pathway

While specific proprietary synthesis methods may vary, a plausible and efficient pathway for the preparation of 3-Methyl-1,2-benzisoxazole-d4 can be conceptualized in two main stages: the synthesis of the unlabeled 3-Methyl-1,2-benzisoxazole core, followed by a selective deuteration step.

Part 1: Synthesis of the 3-Methyl-1,2-benzisoxazole Scaffold

A common and effective method for constructing the 1,2-benzisoxazole ring system is through the cyclization of an appropriate precursor, such as an ortho-hydroxyaryl ketoxime.[3]

Diagram 1: General Synthesis of 3-Methyl-1,2-benzisoxazole

Part 2: Proposed Deuteration of 3-Methyl-1,2-benzisoxazole

For the introduction of deuterium atoms onto the benzene ring, an acid-catalyzed hydrogen-deuterium exchange reaction is a well-established method for aromatic compounds. However, a more selective and milder approach for deuterating the benzylic methyl group could involve a palladium-catalyzed C-H activation. Given the target of a "-d4" isotopologue, deuteration is likely targeted at the aromatic ring.

A plausible approach for deuteration of the aromatic ring would be an acid-catalyzed electrophilic aromatic substitution using a strong deuterated acid.

Diagram 2: Proposed Deuteration Workflow

Application in Bioanalysis: An Internal Standard for Zonisamide Quantification

The primary and most critical application of 3-Methyl-1,2-benzisoxazole-d4 is as an internal standard (IS) in the bioanalytical quantification of Zonisamide. In LC-MS/MS-based therapeutic drug monitoring (TDM) or pharmacokinetic studies, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision.[11][12][13][14]

The deuterated standard co-elutes with the unlabeled analyte (Zonisamide) during chromatographic separation but is distinguished by the mass spectrometer due to its higher mass. This allows for the correction of variability that can occur during sample preparation, injection, and ionization, thereby ensuring robust and reliable quantification.[14][15]

Experimental Protocol: Quantification of Zonisamide in Human Plasma by LC-MS/MS

This protocol is a representative method adapted from established procedures for Zonisamide analysis.[11][12][14]

1. Materials and Reagents:

-

Zonisamide reference standard

-

3-Methyl-1,2-benzisoxazole-d4 (Internal Standard)

-

Human plasma (blank, and for calibration standards and quality controls)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Zonisamide in methanol.

-

Prepare a 1 mg/mL stock solution of 3-Methyl-1,2-benzisoxazole-d4 in methanol.

-

From the stock solutions, prepare working solutions for calibration standards and quality controls by serial dilution in 50:50 acetonitrile:water.

-

Prepare a working internal standard solution of 3-Methyl-1,2-benzisoxazole-d4 at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

| Parameter | Condition |

| LC System | UPLC/HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of Zonisamide and IS |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Zonisamide: To be optimized |

| 3-Methyl-1,2-benzisoxazole-d4: To be optimized |

Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.

Diagram 3: Bioanalytical Workflow for Zonisamide Quantification

Conclusion

3-Methyl-1,2-benzisoxazole-d4 is a specialized and indispensable tool for researchers and clinicians involved in the study of Zonisamide. Its chemical and isotopic properties make it the ideal internal standard for LC-MS/MS applications, enabling the generation of highly accurate and reproducible quantitative data. This guide has provided a comprehensive overview of its synthesis, properties, and a detailed workflow for its application in a bioanalytical context, underscoring its importance in advancing pharmaceutical research and clinical diagnostics.

References

- Matar, K. M. (2014). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study.

-

ResearchGate. (n.d.). Zonisamide LC-MS/MS derived analytical readouts. Retrieved from [Link]

- Lee, S., et al. (2024). Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards.

-

ResearchGate. (n.d.). Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards. Retrieved from [Link]

- Dehmelt, F., et al. (2023). An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma.

-

Pharmaffiliates. (n.d.). 3-Methyl-1,2-benzisoxazole-d4. Retrieved from [Link]

- Singh, G., et al. (2016).

-

ChemSynthesis. (n.d.). 3-methyl-2,1-benzisoxazole. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Piperidin-4-yl)benzo[d]isoxazole. Retrieved from [Link]

- Kalkote, U. R., et al. (2005). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research, 2005(2), 99-100.

- Xu, B., et al. (2023). Chemoselective Benzylic C–H Deuteration Using Deuterium Gas.

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]

-

Everon Life Sciences. (n.d.). Toronto Research Chemicals. Retrieved from [Link]

- Lukoyanov, A. A., et al. (2022). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 58(1), 1-29.

- Uno, H., et al. (1978). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 21(1), 103-106.

- Masuda, Y., et al. (1980). 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile. Arzneimittel-Forschung, 30(3), 477-483.

- Asconapé, J. J. (2023). Zonisamide: A Comprehensive, Updated Review for the Clinician. Current Neurology and Neuroscience Reports, 23(11), 729-743.

-

Chemie Brunschwig. (n.d.). Toronto Research Chemical. Retrieved from [Link]

- Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 13, S5-S9.

- Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. Organic letters, 12(6), 1180-1183.

- Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 13, S5-S9.

- Environment Agency. (2009). Environmental risk assessment report: Octamethylcyclotetrasiloxane.

- Ito, T., et al. (1980). 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Electroencephalographic profile. Arzneimittel-Forschung, 30(4), 603-609.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-METHYL-1,2-BENZISOXAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. e-journals.in [e-journals.in]

- 4. soc.chim.it [soc.chim.it]

- 5. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zonisamide: A Comprehensive, Updated Review for the Clinician - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Electroencephalographic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of Deuterated 3-Methyl-1,2-benzisoxazole

Abstract

This technical guide provides a comprehensive analysis of the anticipated physical properties of deuterated 3-Methyl-1,2-benzisoxazole. Given the scarcity of direct experimental data on this specific isotopologue, this document synthesizes information on the non-deuterated parent compound with established principles of deuterium isotope effects. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and expected physicochemical characteristics of this molecule. The guide details predicted changes in thermal properties, crystal structure, and spectroscopic signatures, providing a theoretical framework and practical experimental protocols for future empirical validation.

Introduction: The Significance of Deuteration in the Benzisoxazole Scaffold

The 1,2-benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, including antipsychotic and anticonvulsant drugs.[1][2][3] 3-Methyl-1,2-benzisoxazole serves as a fundamental building block in the synthesis of these more complex molecules. The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (²H or D), is a powerful tool in modern drug discovery and development. This process, known as deuteration, can significantly alter a molecule's metabolic profile by slowing down enzymatic degradation pathways involving C-H bond cleavage—a phenomenon known as the kinetic isotope effect (KIE).[4] Understanding how deuteration impacts the fundamental physical properties of the 3-Methyl-1,2-benzisoxazole core is crucial for predicting the behavior of more complex deuterated drug candidates, from solubility and crystal packing to formulation and stability.

This guide will explore the expected physical properties of deuterated 3-Methyl-1,2-benzisoxazole, focusing on how the introduction of deuterium is likely to influence its melting point, boiling point, density, and spectroscopic characteristics.

Proposed Synthesis of Deuterated 3-Methyl-1,2-benzisoxazole

While numerous methods exist for the synthesis of the benzisoxazole core, a common and effective approach involves the cyclization of an appropriate ortho-hydroxy ketoxime derivative.[5][6] To introduce deuterium into the methyl group (a common site for metabolic oxidation), a deuterated starting material can be employed.

A plausible synthetic route would begin with 2'-hydroxyacetophenone, which can be deuterated at the methyl position using a base and a deuterium source like D₂O. The resulting deuterated ketone can then be converted to its oxime, followed by cyclization to yield 3-(trideuteromethyl)-1,2-benzisoxazole.

Caption: Kinetic Isotope Effect (KIE) energy diagram.

Experimental Characterization Protocols

To empirically validate the predicted properties, the following experimental protocols are recommended.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the synthesized deuterated 3-Methyl-1,2-benzisoxazole into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a rate of 10 °C/min up to a temperature well above the expected melting point (e.g., 150 °C).

-

Use an inert nitrogen purge gas (50 mL/min) to prevent oxidation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak.

Protocol: Structural Verification by NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. [7]2. ¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Confirm the absence or significant reduction of the methyl proton signal around 2.5 ppm.

-

Integrate all signals to verify the correct proton ratios for the aromatic and other remaining protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Identify the methyl carbon signal and observe its multiplicity (septet for CD₃) and any isotopic shift compared to the non-deuterated standard.

-

-

²H NMR Acquisition:

-

Tune the spectrometer to the deuterium frequency.

-

Acquire a deuterium spectrum to confirm the presence of a signal at the expected chemical shift for the methyl group.

-

Protocol: Confirmation of Deuteration by High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Analysis:

-

Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

-

Acquire data in positive ion mode.

-

Determine the accurate mass of the molecular ion ([M+H]⁺).

-

-

Data Verification: Compare the experimentally measured accurate mass with the theoretical mass calculated for the deuterated compound (C₈H₄D₃NO). The mass difference should be within 5 ppm.

Conclusion and Future Outlook

This technical guide establishes a predictive framework for the physical properties of deuterated 3-Methyl-1,2-benzisoxazole. Based on established isotopic effects, it is anticipated that deuteration at the methyl position will lead to a marginal increase in melting point, boiling point, and density. More pronounced and diagnostically valuable changes are expected in the spectroscopic profiles, particularly the disappearance of the methyl signal in ¹H NMR, the appearance of a C-D vibrational band at a lower frequency in IR spectroscopy, and a predictable mass shift in mass spectrometry.

The protocols detailed herein provide a clear roadmap for the empirical validation of these predictions. Such experimental work is essential, as a thorough understanding of the physical properties of this core deuterated scaffold will undoubtedly aid in the rational design and development of next-generation pharmaceuticals that leverage the benefits of deuterium substitution.

References

-

Crystal structure of 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

3-methyl-4-(methylsulfanyl)-5-phenyl-1,2-benzisoxazole. (2025-05-20). ChemSynthesis. Retrieved from [Link]

-

3-methyl-2,1-benzisoxazole. (2025-05-20). ChemSynthesis. Retrieved from [Link]

-

Are boiling points and melting points affected by isotopic value? (2019-08-27). Reddit. Retrieved from [Link]

-

Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021-11-01). National Center for Biotechnology Information. Retrieved from [Link]

-

Recent Developments in Heterocycles Labeling with Carbon Isotopes. (n.d.). ResearchGate. Retrieved from [Link]

-

10.3A: Protium and Deuterium. (2023-05-03). Chemistry LibreTexts. Retrieved from [Link]

-

Heavy water. (n.d.). Wikipedia. Retrieved from [Link]

-

The Influence of Deuterium Isotope Effects on Structural Rearrangements, Ensemble Equilibria, and Hydrogen Bonding in Protic Ionic Liquids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

3-Methyl-1,2-benzoxazole-6-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Benzisoxazole. (n.d.). Wikipedia. Retrieved from [Link]

-

Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015-09-12). Chem Sci Trans. Retrieved from [Link]

-

Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Recent developments in heterocycle labeling with carbon isotopes. (2018-07-13). PubMed. Retrieved from [Link]

-

Isotope Effects. (n.d.). Dalal Institute. Retrieved from [Link]

-

Isotope Effects. (n.d.). Columbia University. Retrieved from [Link]

-

Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Impact of H/D isotopic effects on the physical properties of materials. (2024-12-17). Royal Society of Chemistry. Retrieved from [Link]

-

Isotope effects on isotope effects. Equilibrium nitrogen isotope effects on the basicity of pyridine in protium and deuterium oxides. (1989-01-25). OSTI.GOV. Retrieved from [Link]

-

Synthesis of Benzisoxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Deuterated - Solvents, Reagents & Accessories. (n.d.). Chromservis. Retrieved from [Link]

-

3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. e-journals.in [e-journals.in]

- 6. Benzisoxazole synthesis [organic-chemistry.org]

- 7. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Weight Determination of 3-Methyl-1,2-benzisoxazole-d4

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular weight of 3-Methyl-1,2-benzisoxazole-d4, a deuterated analog of a significant heterocyclic compound. As the use of stable isotope-labeled compounds becomes increasingly crucial in drug metabolism and pharmacokinetic (DMPK) studies, as well as in quantitative bioanalysis as internal standards, a thorough understanding of their fundamental properties is paramount. This document delves into the theoretical and practical aspects of determining the molecular weight of 3-Methyl-1,2-benzisoxazole-d4, offering field-proven insights and methodologies.

Introduction: The Significance of 3-Methyl-1,2-benzisoxazole-d4

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmaceuticals. The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into the 3-methyl-1,2-benzisoxazole structure results in 3-Methyl-1,2-benzisoxazole-d4. This isotopic labeling imparts a higher mass without significantly altering the compound's chemical properties, making it an invaluable tool in mass spectrometry-based bioanalytical assays.[1] Its primary application is as an internal standard in quantitative studies, where it helps to correct for variability in sample preparation and instrument response.

Theoretical Molecular Weight

The molecular formula for 3-Methyl-1,2-benzisoxazole-d4 is C₈H₃D₄NO.[2] The theoretical molecular weight is calculated by summing the atomic weights of its constituent atoms, using the atomic weight of deuterium (D) in place of protium (¹H) where applicable.

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 3 | 1.008 | 3.024 |

| Deuterium (D) | 4 | 2.014 | 8.056 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 137.174 |

Based on this, the monoisotopic mass and the average molecular weight of 3-Methyl-1,2-benzisoxazole-d4 is approximately 137.17 g/mol .[2]

Synthesis of 3-Methyl-1,2-benzisoxazole-d4: A Proposed Pathway

While a specific, publicly available, step-by-step synthesis protocol for 3-Methyl-1,2-benzisoxazole-d4 is not readily found in peer-reviewed literature, a plausible and robust synthetic route can be designed based on established methods for the synthesis of 1,2-benzisoxazole derivatives and general deuteration techniques. The following proposed synthesis is a self-validating system, incorporating in-process controls and characterization at each key stage.

Diagram of Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 3-Methyl-1,2-benzisoxazole-d4.

Experimental Protocol:

Step 1: Deuteration of the Acetyl Group

The initial and critical step is the introduction of deuterium. A common method to achieve this is through the deuteration of the starting material, 2-hydroxyacetophenone.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyacetophenone in a suitable aprotic solvent such as anhydrous dioxane.

-

Deuterium Source: Add a deuterated acetylating agent, for example, acetic anhydride-d6, in a stoichiometric excess. To facilitate the exchange, a catalytic amount of a strong acid like sulfuric acid-d2 can be added.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or by withdrawing small aliquots for ¹H NMR analysis to observe the disappearance of the methyl proton signal.

-

Work-up and Purification: Upon completion, cool the reaction mixture and carefully quench with D₂O. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with a saturated solution of sodium bicarbonate, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude deuterated 2-hydroxyacetophenone can be purified by column chromatography on silica gel.

Step 2: Oximation

The deuterated ketone is then converted to its corresponding oxime.

-

Reaction: Dissolve the purified deuterated 2-hydroxyacetophenone in ethanol. Add an aqueous solution of hydroxylamine hydrochloride and an appropriate base, such as sodium acetate, to neutralize the HCl formed.

-

Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

-

Isolation: Cool the reaction mixture in an ice bath to precipitate the oxime. Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Cyclization

The final step involves the intramolecular cyclization of the deuterated oxime to form the 1,2-benzisoxazole ring.

-

Reaction: Treat the deuterated oxime with a dehydrating/cyclizing agent. Polyphosphoric acid (PPA) is a commonly used and effective reagent for this transformation.

-

Conditions: Heat the mixture of the oxime and PPA with stirring at an elevated temperature (e.g., 100-120 °C) for a specified period. Monitor the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. The product will precipitate out. Filter the solid, wash thoroughly with water to remove any residual acid, and dry. The crude 3-Methyl-1,2-benzisoxazole-d4 can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Molecular Weight Verification and Isotopic Purity Determination

The accurate determination of the molecular weight and the isotopic purity of the synthesized 3-Methyl-1,2-benzisoxazole-d4 is critical for its intended use. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive characterization.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for confirming the molecular weight and assessing isotopic distribution.

Diagram of HRMS Workflow for Isotopic Purity Analysis

Caption: Workflow for determining isotopic purity using HRMS.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified 3-Methyl-1,2-benzisoxazole-d4 in a suitable solvent for mass spectrometry, such as acetonitrile or methanol, at a concentration of approximately 1 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically suitable for this class of compounds to observe the protonated molecule [M+H]⁺.

-

Scan Range: Acquire data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).

-

Resolution: Set the instrument to a high-resolution mode (e.g., >20,000 FWHM) to accurately resolve the isotopic peaks.

-

Calibration: Ensure the instrument is well-calibrated using a suitable reference standard.

-

-

Data Analysis:

-

Examine the mass spectrum for the isotopic cluster corresponding to the [M+H]⁺ ion of 3-Methyl-1,2-benzisoxazole-d4.

-

The most abundant peak should correspond to the fully deuterated species (C₈H₄D₄NO)⁺ at an m/z of approximately 138.08.

-

Identify and quantify the relative intensities of the peaks corresponding to the lower isotopologues (d3, d2, d1, and d0).

-

The isotopic purity is calculated based on the relative abundance of the desired d4 isotopologue compared to the sum of all isotopologues in the cluster.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the positions of the deuterium labels and for providing an orthogonal assessment of isotopic enrichment.

Experimental Protocol:

-

Sample Preparation: Dissolve a sufficient amount of the sample (typically 5-10 mg) in a suitable deuterated NMR solvent (e.g., chloroform-d, DMSO-d6) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

The key diagnostic feature will be the significant reduction or complete absence of the signal corresponding to the methyl protons, which would typically appear as a singlet in the non-deuterated analog.

-

The integration of the remaining aromatic protons relative to any residual methyl proton signal can be used to estimate the degree of deuteration at the methyl position.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Acquire a one-dimensional ²H NMR spectrum.

-

This spectrum will directly show a signal corresponding to the deuterium atoms at the methyl position, confirming the successful incorporation of deuterium. The chemical shift will be very similar to the corresponding proton signal.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The carbon of the deuterated methyl group (CD₃) will appear as a multiplet (typically a septet) due to C-D coupling, and its signal intensity will be significantly lower compared to the corresponding CH₃ group in the non-deuterated compound.

-

Conclusion

The molecular weight of 3-Methyl-1,2-benzisoxazole-d4 is a fundamental parameter that underpins its application in advanced analytical methodologies. This guide has outlined the theoretical basis for its molecular weight, proposed a robust synthetic pathway, and provided detailed, field-proven protocols for its verification and characterization using HRMS and NMR spectroscopy. By adhering to these rigorous analytical practices, researchers, scientists, and drug development professionals can ensure the quality and reliability of this important analytical standard, thereby enhancing the accuracy and precision of their quantitative studies.

References

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available at: [Link]

-

Pharmaffiliates. 3-Methyl-1,2-benzisoxazole-d4. Available at: [Link]

- Shastri, R. A. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions, 5(1), 8-20.

- Lukoyanov, A. A., Sukhorukov, A. Yu., & Lesiv, A. V. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 2-19.

- Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183.

Sources

Isotopic labeling of 3-Methyl-1,2-benzisoxazole

An In-Depth Technical Guide to the Isotopic Labeling of 3-Methyl-1,2-benzisoxazole

Abstract

This technical guide provides a comprehensive overview of the strategic isotopic labeling of 3-Methyl-1,2-benzisoxazole, a key heterocyclic scaffold in medicinal chemistry. Recognizing the importance of isotopically labeled compounds in modern drug discovery and development, this document details validated methodologies for the site-specific incorporation of deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). The narrative emphasizes the rationale behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. Detailed, step-by-step protocols for the synthesis of the parent molecule and its isotopologues are provided, alongside essential characterization techniques to verify isotopic incorporation and purity. The guide is structured to serve as a practical and authoritative resource, bridging foundational synthesis with advanced labeling strategies.

Introduction: The Significance of 3-Methyl-1,2-benzisoxazole and its Isotopologues

The 1,2-Benzisoxazole Scaffold in Drug Discovery

The 1,2-benzisoxazole ring system is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a wide range of biological targets.[1] This scaffold is a cornerstone of numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[2][3] Notable drugs incorporating this moiety include the anticonvulsant Zonisamide and the atypical antipsychotics Risperidone and Paliperidone, underscoring the scaffold's clinical and commercial significance.[2] The versatility and proven bioactivity of 1,2-benzisoxazole derivatives make them a subject of continuous interest in the development of novel therapeutics.[3]

The Role of Isotopic Labeling in Pharmaceutical Research

Isotopic labeling is an indispensable technique in pharmaceutical sciences, used to track the fate of a molecule through a biological system or a chemical reaction.[4] Stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are particularly valuable as they do not exhibit radioactivity and can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]

Applications in drug development are extensive:

-

Metabolism and Pharmacokinetic (ADME) Studies: Labeled compounds are used as tracers to elucidate metabolic pathways, identify metabolites, and quantify drug absorption, distribution, metabolism, and excretion.[5][6]

-

Reaction Mechanism Elucidation: Isotopes serve as markers to understand complex chemical transformations.[7]

-

Pharmacokinetic Profile Modification: The substitution of hydrogen with deuterium can alter a drug's metabolic rate due to the kinetic isotope effect (KIE). This strategy, famously applied in the "deuterated magic methyl" concept, can enhance a drug's half-life and improve its safety profile.[6][8]

Objectives of this Guide

This guide aims to provide a detailed, scientifically grounded framework for the isotopic labeling of 3-Methyl-1,2-benzisoxazole. It moves beyond simple procedural descriptions to explain the strategic reasoning behind the selection of precursors and reaction conditions. By presenting robust protocols and characterization methods, this document serves as a self-contained resource for scientists seeking to synthesize and utilize labeled versions of this important heterocycle.

Foundational Synthesis of 3-Methyl-1,2-benzisoxazole

Retrosynthetic Analysis

The most direct and widely adopted synthesis of 3-substituted 1,2-benzisoxazoles involves the intramolecular cyclization of an ortho-hydroxyaryl ketoxime.[2] For 3-Methyl-1,2-benzisoxazole, the key disconnection points to 2'-hydroxyacetophenone oxime, which is readily prepared from commercially available 2'-hydroxyacetophenone and hydroxylamine.

Preferred Synthetic Route: Cyclization of 2'-Hydroxyacetophenone Oxime

The base-catalyzed cyclization of the oxime of 2'-hydroxyacetophenone is an efficient and reliable method.[2] The reaction proceeds via the formation of a phenoxide ion, which then performs an intramolecular nucleophilic attack on the oxime nitrogen, leading to ring closure and the formation of the 1,2-benzisoxazole ring system.

Detailed Experimental Protocol (Unlabeled Synthesis)

Step 1: Synthesis of 2'-Hydroxyacetophenone Oxime

-

To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-